Neooncinotine

Description

Properties

CAS No. |

53602-28-1 |

|---|---|

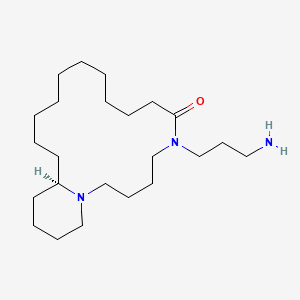

Molecular Formula |

C23H45N3O |

Molecular Weight |

379.6 g/mol |

IUPAC Name |

(18R)-6-(3-aminopropyl)-1,6-diazabicyclo[16.4.0]docosan-7-one |

InChI |

InChI=1S/C23H45N3O/c24-17-13-21-26-20-12-11-19-25-18-10-9-15-22(25)14-7-5-3-1-2-4-6-8-16-23(26)27/h22H,1-21,24H2/t22-/m1/s1 |

InChI Key |

HDBGIAZFRILRHP-JOCHJYFZSA-N |

SMILES |

C1CCCCCC(=O)N(CCCCN2CCCCC2CCCC1)CCCN |

Isomeric SMILES |

C1CCCCCC(=O)N(CCCCN2CCCC[C@H]2CCCC1)CCCN |

Canonical SMILES |

C1CCCCCC(=O)N(CCCCN2CCCCC2CCCC1)CCCN |

Other CAS No. |

53602-28-1 |

Synonyms |

neooncinotine |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Neooncinotine has shown promising results in preclinical studies regarding its antiproliferative effects against various cancer cell lines.

- Case Study: Cytotoxicity Against Cancer Cells

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including ovarian carcinoma (IGROV-1) and prostate cancer (CW22Rv1). The results indicated that this compound demonstrated significant antiproliferative activity, with an IC50 value of 14.5 µM against IGROV-1 cells, while showing limited effects on CW22Rv1 cells (IC50 > 100 µM) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| IGROV-1 | 14.5 | Significant cytotoxicity |

| CW22Rv1 | >100 | Limited cytotoxicity |

Neuropharmacological Effects

Research indicates that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.

- Case Study: Neuroprotective Potential

- In vitro studies have suggested that this compound can mitigate oxidative stress in neuronal cells, which is critical in the pathogenesis of neurodegenerative diseases. Further investigations are required to elucidate the exact mechanisms involved.

Synthesis and Chemical Properties

This compound can be synthesized efficiently through modern organic chemistry techniques, making it accessible for further research and development.

- Synthesis Methodology:

Future Directions and Research Opportunities

Given the preliminary findings regarding this compound's pharmacological properties, several future research avenues can be pursued:

- Clinical Trials: Initiating clinical trials to assess the safety and efficacy of this compound in humans.

- Mechanistic Studies: Conducting detailed mechanistic studies to understand its interactions at the molecular level.

- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery in therapeutic applications.

Comparison with Similar Compounds

Structural Comparison

Neooncinotine, oncinotine, and isooncinotine are distinguished by their macrocyclic ring configurations and functional groups:

- Ring Size and Stability: this compound’s 14-membered ring contrasts with oncinotine’s 12-membered ring and isooncinotine’s 15-membered structure.

- Functionalization: this compound and oncinotine both feature ketone groups, but this compound’s N,N′-diacetylation distinguishes it from oncinotine’s single acetyl group .

Analytical Differentiation

- Chromatography: this compound’s N,N′-diacetyl derivative (retention time = 12.3 min) is separable from oncinotine’s monoacetyl derivative (retention time = 9.8 min) via reverse-phase HPLC .

- Spectroscopy: ESI-MS of this compound shows a molecular ion peak at m/z 376.2 [M+H]⁺, compared to oncinotine’s m/z 334.1 [M+H]⁺, reflecting differences in acetylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.